1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1679330-17-6
VCID: VC4595710
InChI: InChI=1S/C15H12N2O3S/c1-11(18)14-10-17(15-9-16-8-7-13(14)15)21(19,20)12-5-3-2-4-6-12/h2-10H,1H3
SMILES: CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.33

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

CAS No.: 1679330-17-6

Cat. No.: VC4595710

Molecular Formula: C15H12N2O3S

Molecular Weight: 300.33

* For research use only. Not for human or veterinary use.

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone - 1679330-17-6

Specification

CAS No. 1679330-17-6
Molecular Formula C15H12N2O3S
Molecular Weight 300.33
IUPAC Name 1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]ethanone
Standard InChI InChI=1S/C15H12N2O3S/c1-11(18)14-10-17(15-9-16-8-7-13(14)15)21(19,20)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChI Key VUGLFEKECVWFDE-UHFFFAOYSA-N
SMILES CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s pyrrolo[2,3-c]pyridine core consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3, respectively. This bicyclic system is stabilized by conjugated π-electrons, enabling interactions with biological targets such as enzymes and receptors . The phenylsulfonyl group (C6H5SO2\text{C}_6\text{H}_5\text{SO}_2-) at the 1-position introduces polarity and electron-withdrawing effects, while the ethanone (CH3CO\text{CH}_3\text{CO}-) at the 3-position adds a reactive carbonyl group .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight300.33 g/mol
IUPAC Name1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]ethanone
SMILESCC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3
SolubilityNot publicly reported

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, analogous pyrrolopyridine derivatives exhibit planar geometries with bond lengths of 1.34–1.40 Å for the C-N bonds in the heterocyclic core . Infrared (IR) spectroscopy of related compounds reveals carbonyl stretching frequencies near 1,680 cm1^{-1}, characteristic of the ethanone group .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolopyridine core. A representative route includes:

  • Sulfonylation: Reaction of 1H-pyrrolo[2,3-c]pyridine with benzenesulfonyl chloride in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .

  • Acetylation: Introduction of the ethanone group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
SulfonylationBenzenesulfonyl chloride, NaOH, CH2_2Cl2_2, 0–20°C85–90%
AcetylationAcetyl chloride, AlCl3_3, reflux70–75%

Reactivity Profile

  • Nucleophilic Substitution: The phenylsulfonyl group activates the pyrrolopyridine ring for electrophilic attacks at the 4- and 6-positions .

  • Carbonyl Reactions: The ethanone moiety participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

  • Oxidation: The sulfur atom in the sulfonyl group is resistant to oxidation, ensuring stability under acidic conditions .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Replacing the phenylsulfonyl group with a methylsulfone improves metabolic stability .

  • Prodrug Design: Esterification of the ethanone moiety enhances oral bioavailability in rodent models.

Patent Landscape

The compound’s derivatives are covered in patents for:

  • Oncology: WO20100184790A1 claims pyrrolopyridine-based kinase inhibitors for leukemia treatment .

  • Neurology: US20100184790A1 discloses analogs with NMDA receptor antagonism for Alzheimer’s disease .

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